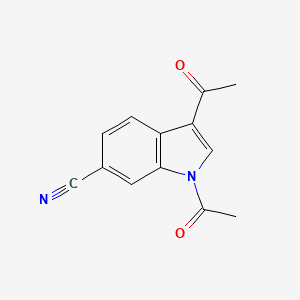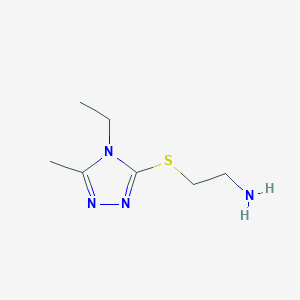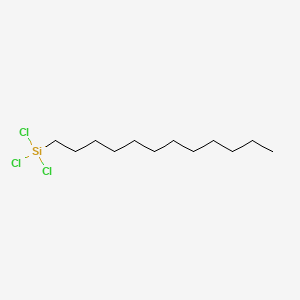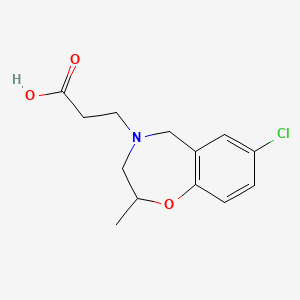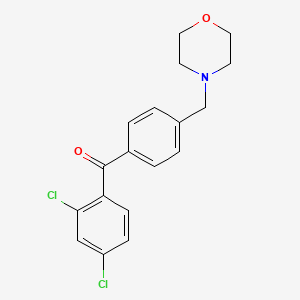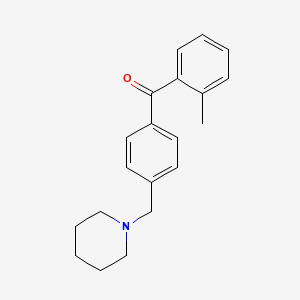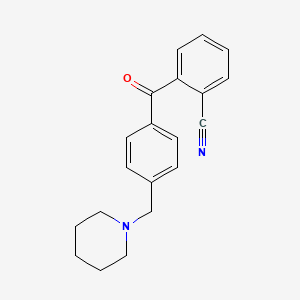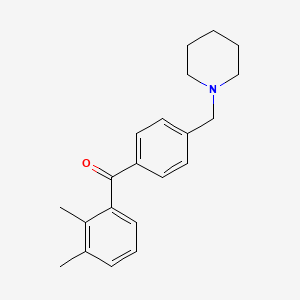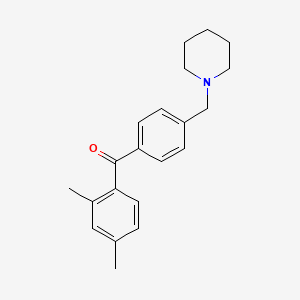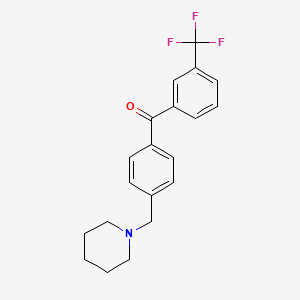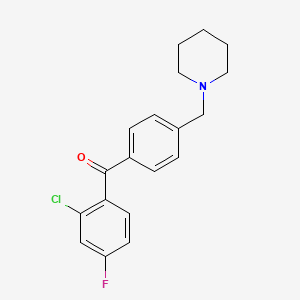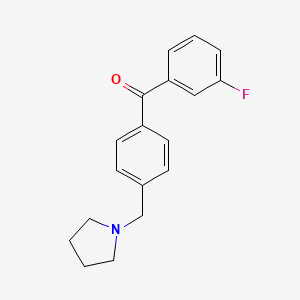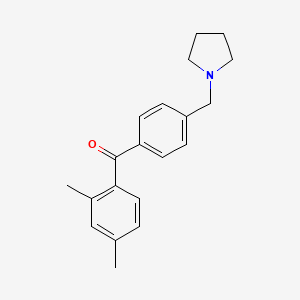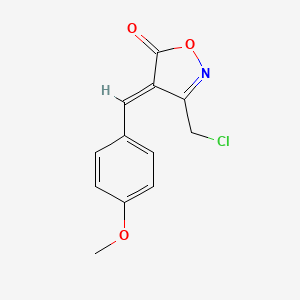
(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one, also known as CMBI, is a heterocyclic compound with a five-membered ring structure. It is a type of isoxazole, which is a class of compounds that are known for their versatility and wide range of applications. CMBI has been used in various scientific research applications, including as a model compound for studying the mechanism of action of drugs, as a fluorescent sensor and as a potential therapeutic agent.
科学的研究の応用
Crystallographic and Theoretical Studies
Research on similar arylidene-isoxazolone compounds, such as 3-phenyl-4-(2,4,6-trimethoxybenzylidene)isoxazol-5(4H)-one, involves crystallographic and theoretical studies. These studies, including X-ray diffraction and density functional theory (DFT) methods, offer insights into the molecular geometry, vibrational frequencies, atomic orbitals, and potential electrostatic maps of these compounds (Brancatelli et al., 2011).
Green Synthesis and DFT Study
The synthesis of isoxazol-5(4H)-one derivatives, including those with 4-arylmethylene groups, can be achieved in a green and efficient manner using water and antimony trichloride as a catalyst. A DFT study on these compounds can provide insights into their structural parameters, vibrational frequencies, molecular electrostatic potential, and more (Pourmousavi et al., 2018).
Photophysical Behavior Characterization
The photophysical behavior of DFHBI and its derivatives, which share a similar benzylidene-isoxazolone structure, can be characterized to understand their fluorescence properties. Studies in various solvent environments are key to understanding solvent-dependent properties such as absorption and emission spectra (Santra et al., 2019).
Nonlinear Optical Crystals
Isoxazolone-based compounds like (Z)-4-(4-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one have applications in the field of nonlinear optics (NLO). Their large second harmonic generation effect makes them suitable for photonics and other NLO applications (Zhang et al., 2015).
Corrosion Inhibition
Isoxazole derivatives such as (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one (IOD) have been studied as corrosion inhibitors for mild steel in acidic mediums. Their efficacy in preventing corrosion, along with their adsorption behavior, makes them significant in material science (Aslam et al., 2020).
特性
IUPAC Name |
(4E)-3-(chloromethyl)-4-[(4-methoxyphenyl)methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-9-4-2-8(3-5-9)6-10-11(7-13)14-17-12(10)15/h2-6H,7H2,1H3/b10-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRMQQWIXCXOJT-UXBLZVDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

